8-(2-Bromobenzoyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
(2-bromophenyl)-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S2/c19-15-5-2-1-4-14(15)17(22)20-9-7-18(8-10-20)21(11-12-25-18)27(23,24)16-6-3-13-26-16/h1-6,13H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDAJIZVEMHOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Bromobenzoyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a diacid chloride.
Introduction of the 2-bromobenzoyl group: This step often involves a Friedel-Crafts acylation reaction using 2-bromobenzoyl chloride and a Lewis acid catalyst.
Attachment of the thiophene-2-sulfonyl group: This can be done through a sulfonylation reaction using thiophene-2-sulfonyl chloride and a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(2-Bromobenzoyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The thiophene-2-sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The 2-bromobenzoyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The bromine atom in the 2-bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
8-(2-Bromobenzoyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 8-(2-Bromobenzoyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Substituent Variations at Position 4 and 8
The table below compares substituents, molecular weights, and key properties of analogous compounds:
Structural and Electronic Effects
- Thiophene vs. Benzenesulfonyl Groups :
The thiophene-2-sulfonyl group in the target compound provides enhanced π-conjugation compared to benzenesulfonyl analogs (e.g., ). This may improve binding to aromatic residues in biological targets . - This could impact receptor-binding kinetics .
- Electron-Donating vs. Withdrawing Groups :
Methoxy groups () increase electron density on the benzene ring, while fluorine () and bromine (target compound) withdraw electrons, altering charge distribution and solubility .
Pharmacological Implications
- Thiophene Sulfonyl :
The sulfur atom in thiophene may facilitate hydrogen bonding or hydrophobic interactions, as seen in spiro compounds with heterocyclic substituents () . - Bromobenzoyl vs. Fluorobenzoyl : Bromine’s larger atomic radius compared to fluorine may enhance van der Waals interactions in hydrophobic pockets, as suggested by analogs like Spiperone () .
Biological Activity
8-(2-Bromobenzoyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and specific biological activities.
The compound has the following chemical structure and properties:
- Molecular Formula : C18H19BrN2O4S2
- Molecular Weight : 433.39 g/mol
- CAS Number : 896375-47-6
Synthesis
The synthesis of this compound involves multi-step reactions, typically starting from readily available precursors. The specific methodology often includes the formation of the spirocyclic structure through cyclization reactions that incorporate the bromobenzoyl and thiophene sulfonyl moieties.
Antihypertensive Effects
Research indicates that derivatives of diazaspiro compounds exhibit antihypertensive activity. In a study involving various substituted 1-oxa-3,8-diazaspiro[4,5]decan derivatives, certain compounds demonstrated significant blood pressure-lowering effects in spontaneous hypertensive rats. Notably, compounds with specific substitutions at the 8 position showed enhanced activity, suggesting that structural modifications can influence pharmacological outcomes .
The mechanism by which these compounds exert their biological effects often involves interaction with adrenergic receptors. For instance, some diazaspiro derivatives have been characterized as alpha-adrenoceptor antagonists, which may contribute to their antihypertensive properties . Additionally, the presence of the thiophene group is thought to enhance receptor binding affinity and selectivity.
Case Studies and Research Findings
Q & A
Q. How do stereochemical variations in the spirocyclic structure impact pharmacological properties?
- Methodological Answer : Stereochemical effects are evaluated via:
- Chiral chromatography (e.g., Chiralpak columns) to isolate enantiomers .
- Pharmacophore mapping to correlate stereochemistry with target binding .
- In vivo pharmacokinetic studies to assess enantiomer-specific bioavailability and toxicity .
Tables of Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
